molecular formula C41H78O6 B12763296 Glyceryl 2-acetate distearate CAS No. 58546-09-1

Glyceryl 2-acetate distearate

Cat. No.: B12763296
CAS No.: 58546-09-1
M. Wt: 667.1 g/mol
InChI Key: ZQHGGAYMGJINGK-UHFFFAOYSA-N
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Description

Glyceryl 2-acetate distearate (G2ADS) is a glyceryl ester derivative combining two stearic acid groups and one acetyl group on the glycerol backbone. Such compounds are typically used in pharmaceuticals, cosmetics, and food industries for their emulsifying and texturizing capabilities .

Properties

CAS No.

58546-09-1

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

IUPAC Name

(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate

InChI

InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3

InChI Key

ZQHGGAYMGJINGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 2-acetate distearate can be synthesized through the esterification of glycerol with stearic acid and acetic acid. The reaction typically involves heating glycerol with stearic acid and acetic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, this compound is produced by transesterification of hydrogenated oils with glycerol in the presence of a catalyst, such as sodium stearate, under vacuum pressure and controlled temperature conditions (220-260°C) . The reaction mixture is then subjected to quenching and purification processes to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Glyceryl 2-acetate distearate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed:

    Hydrolysis: Glycerol, stearic acid, and acetic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Esterification: Various esters and glycerides.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related glyceryl esters, including glyceryl monostearate (GMS), glyceryl distearate (GDS), glyceryl tristearate (GTS), and acetoglycerides.

Chemical Structure and Functional Groups

Compound Ester Groups Key Functional Properties
Glyceryl 2-acetate distearate 2 stearate, 1 acetate Dual hydrophilicity-lipophilicity balance
Glyceryl monostearate (GMS) 1 stearate, 2 hydroxyl Emulsifier, stabilizer, low irritation
Glyceryl distearate (GDS) 2 stearate, 1 hydroxyl High melting point, rigid texture
Glyceryl tristearate (GTS) 3 stearate Fully lipophilic, solid at room temperature
2,3-Dihydroxypropyl acetate 1 acetate, 2 hydroxyl Hydrophilic, plasticizer potential
  • G2ADS : The acetate group at position 2 may enhance compatibility with polar solvents compared to GDS, while retaining the stabilizing effects of stearate chains .
  • GMS vs. GDS : GMS is widely used in creams and food emulsions due to its balanced HLB (Hydrophilic-Lipophilic Balance), whereas GDS provides firmer textures in stick formulations (e.g., deodorants) .

Q & A

Basic Research Questions

Q. What established synthesis routes are available for Glyceryl distearate, and how can researchers verify the compound’s purity and structural fidelity?

  • Methodology : Glyceryl distearate is synthesized via esterification of glycerol with stearic acid, often catalyzed by acids (e.g., sulfuric acid) or lipases. Post-synthesis, purification involves solvent recrystallization or column chromatography. Structural validation employs nuclear magnetic resonance (NMR) to confirm ester linkages and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Mass spectrometry (MS) further confirms molecular weight (C₃₉H₇₆O₅, 625.02 g/mol) . Purity assessment includes melting point determination (50–60°C) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How is Glyceryl distearate characterized in terms of its physicochemical properties, and what techniques are critical for regulatory compliance?

  • Methodology : Key properties include hydrophile-lipophile balance (HLB = 2), density (0.9 g/cm³), and thermal stability. Techniques like X-ray diffraction (XRD) identify crystalline phases, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups. Pharmacopeial standards (e.g., USP-NF) require tests for acid value, saponification value, and heavy metal content, aligning with methods in Pharmacopeial Forum .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for Glyceryl distearate across different solvent systems?

  • Methodology : Discrepancies in solubility (e.g., undetermined solubility in water ) necessitate systematic studies using phase solubility analysis. Variables include solvent polarity (e.g., ethanol, chloroform), temperature, and pH. Researchers should employ Hansen solubility parameters and cloud-point titration to map solubility profiles. Conflicting results may arise from polymorphic forms, requiring parallel studies with controlled crystallization conditions .

Q. What experimental designs are optimal for evaluating Glyceryl distearate’s compatibility with high-temperature processing in solid dosage formulations?

  • Methodology : Thermal degradation studies use thermogravimetric analysis (TGA) to assess stability up to 200°C. Accelerated stability testing (40°C/75% RH) monitors changes in melting behavior and chemical integrity via DSC and HPLC. Compatibility with excipients (e.g., hydroxypropyl methylcellulose) is tested using binary mixture studies, with degradation products identified via LC-MS .

Q. How does polymorphic behavior impact Glyceryl distearate’s emulsification efficiency, and how can this be controlled during formulation?

  • Methodology : Polymorphs (α, β, β’ phases) alter melting points and HLB, affecting emulsion stability. Researchers use XRD and DSC to correlate polymorphic form with emulsification capacity (e.g., oil-in-water vs. water-in-oil). Crystallization conditions (cooling rate, solvents) are optimized using design of experiments (DoE) to favor the desired polymorph .

Q. What strategies mitigate batch-to-batch variability in Glyceryl distearate synthesis for reproducible excipient performance?

  • Methodology : Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Quality-by-design (QbD) approaches identify critical process parameters (e.g., catalyst concentration, reaction time). Multivariate analysis (e.g., PCA) correlates raw material purity (stearic acid grade) with final product consistency .

Methodological Considerations Table

Research Aspect Techniques/Tools Key References
Synthesis ValidationNMR, GC, HPLC, MS
Polymorphism AnalysisXRD, DSC
Solubility ProfilingHansen parameters, cloud-point titration
Thermal StabilityTGA, accelerated stability testing
Batch ReproducibilityPAT, QbD, multivariate analysis

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